

# Application Note: A Stability-Indicating HPLC Method for the Analysis of Ciclesonide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ciclesonide |           |
| Cat. No.:            | B1668983    | Get Quote |

#### Introduction

Ciclesonide is a corticosteroid utilized for the management of asthma and allergic rhinitis. To ensure the quality, efficacy, and safety of pharmaceutical products containing ciclesonide, it is imperative to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of ciclesonide in bulk drug and pharmaceutical formulations. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

#### Method Development

The primary objective of this method is to achieve effective separation of **ciclesonide** from its potential degradation products. A systematic approach was undertaken to optimize the chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and detector wavelength.

#### **Chromatographic Conditions**

A summary of the optimized chromatographic conditions is presented in the table below.



| Parameter            | Condition                                                                    |
|----------------------|------------------------------------------------------------------------------|
| Column               | C18 (250 mm x 4.6 mm, 5 μm)                                                  |
| Mobile Phase         | Methanol: Water (95:5 v/v), pH adjusted to 3 with Orthophosphoric Acid[1][2] |
| Flow Rate            | 0.9 mL/min[1][2]                                                             |
| Injection Volume     | 20 μL                                                                        |
| Column Temperature   | Ambient                                                                      |
| Detection Wavelength | 225 nm[1][2]                                                                 |
| Run Time             | 15 minutes                                                                   |

## **Experimental Protocols**

- 1. Standard and Sample Preparation
- Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of **ciclesonide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (20  $\mu g/mL$ ): Dilute 20 mL of the standard stock solution to 100 mL with the mobile phase.
- Sample Preparation (from Metered-Dose Inhaler): Actuate a specified number of doses from the inhaler into a known volume of mobile phase to achieve a theoretical concentration of 20 μg/mL of **ciclesonide**. Sonicate for 15 minutes and filter through a 0.45 μm nylon syringe filter before injection.

#### 2. Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[1] **Ciclesonide** was subjected to various stress conditions as per ICH guidelines Q1A (R2).[1][2]

Acid Hydrolysis:



- To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl.
- Reflux the solution at 60°C for 10 minutes.[1]
- Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
- Dilute to 10 mL with the mobile phase.
- Base Hydrolysis:
  - To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.
  - Keep the solution at 60°C for 15 minutes.[1]
  - Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.
  - Dilute to 10 mL with the mobile phase.
- Oxidative Degradation:
  - To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - Keep the solution at room temperature for 24 hours.
  - Dilute to 10 mL with the mobile phase.
- Thermal Degradation:
  - Expose the solid ciclesonide powder to dry heat at 105°C in an oven for 24 hours.
  - Accurately weigh the heat-treated powder to prepare a 100 μg/mL solution in the mobile phase.
- Photolytic Degradation:
  - Expose the solid ciclesonide powder to UV light (254 nm) in a photostability chamber for 24 hours.



 $\circ\,$  Accurately weigh the UV-exposed powder to prepare a 100  $\mu g/mL$  solution in the mobile phase.

## **Data Presentation**

Table 1: System Suitability Parameters

| Parameter                | Acceptance Criteria | Observed Value |
|--------------------------|---------------------|----------------|
| Tailing Factor           | ≤ 2.0               | 1.1            |
| Theoretical Plates       | ≥ 2000              | 5800           |
| % RSD of Peak Area (n=6) | ≤ 2.0%              | 0.5%           |

Table 2: Results of Forced Degradation Studies

| Stress Condition                                             | % Degradation              | Number of<br>Degradation Peaks | Resolution (Rs) between Ciclesonide and Closest Degradant |
|--------------------------------------------------------------|----------------------------|--------------------------------|-----------------------------------------------------------|
| Acid (0.1 M HCl,<br>60°C, 10 min)                            | 10%[1]                     | 1[1]                           | 2.8                                                       |
| Base (0.1 N NaOH,<br>60°C, 15 min)                           | Significant[1]             | 2[1]                           | 3.5                                                       |
| Oxidative (30% H <sub>2</sub> O <sub>2</sub> ,<br>RT, 24 hr) | No significant degradation | 0                              | -                                                         |
| Thermal (105°C, 24<br>hr)                                    | Significant[1]             | 1                              | 2.5                                                       |
| Photolytic (UV light, 24 hr)                                 | Significant[1]             | 1                              | 3.1                                                       |

Table 3: Validation Summary



| Parameter                    | Result         |
|------------------------------|----------------|
| Linearity (Range)            | 5-150 μg/mL    |
| Correlation Coefficient (r²) | 0.999          |
| LOD                          | 0.1 μg/mL      |
| LOQ                          | 0.3 μg/mL      |
| Accuracy (% Recovery)        | 98.0% - 102.0% |
| Precision (% RSD)            | < 2.0%         |
| Robustness                   | Robust         |

## **Visualization**





Click to download full resolution via product page

Caption: Experimental workflow for developing a stability-indicating HPLC method.





#### Click to download full resolution via product page

Caption: Forced degradation pathways of **ciclesonide** under various stress conditions.

#### Conclusion

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of **ciclesonide** in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of **ciclesonide** in pharmaceutical formulations. The clear separation of the parent drug from its degradation products confirms the stability-indicating nature of the assay.[3][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ijpsr.com [ijpsr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: A Stability-Indicating HPLC Method for the Analysis of Ciclesonide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668983#developing-a-stability-indicating-hplc-method-for-ciclesonide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com